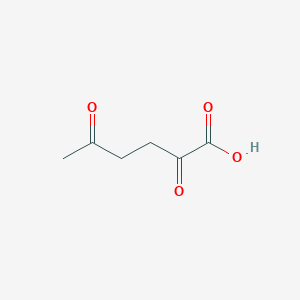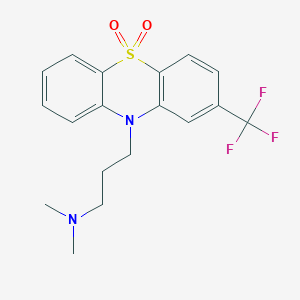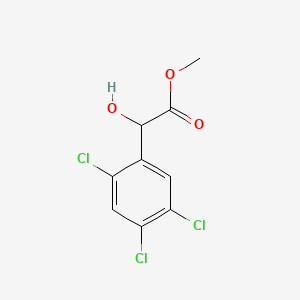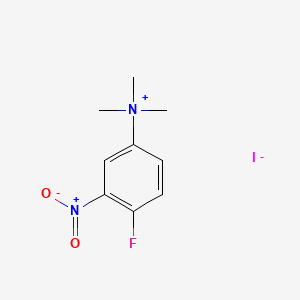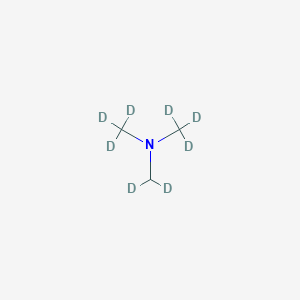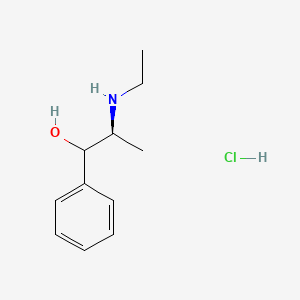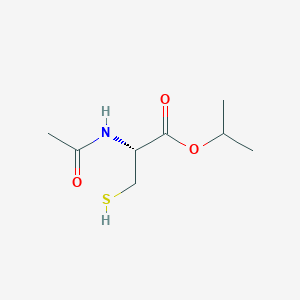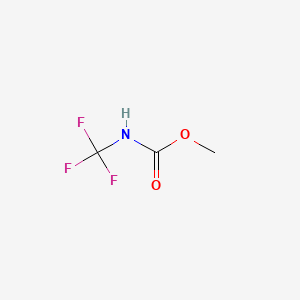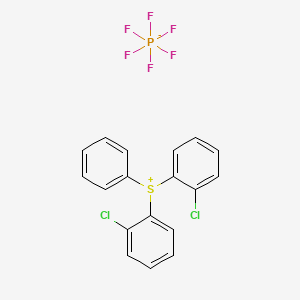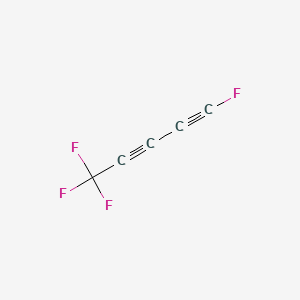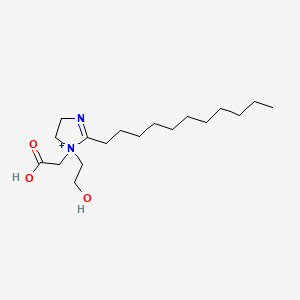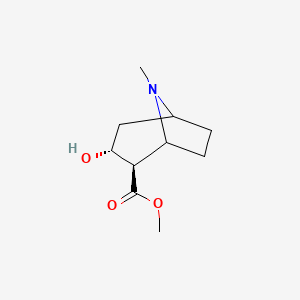
magnesium;1,3-diethylbenzene-2-ide;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;1,3-diethylbenzene-2-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are pivotal in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a 1,3-diethylbenzene-2-ide group and a bromide ion.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium;1,3-diethylbenzene-2-ide;bromide is typically synthesized by reacting 1,3-diethylbenzene-2-ide with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water .
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound involves large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process often includes steps to remove impurities and stabilize the final product.
化学反应分析
Types of Reactions
Magnesium;1,3-diethylbenzene-2-ide;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halides in organic compounds.
Oxidation and Reduction: Participates in redox reactions under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Can be used to form new carbon-carbon bonds by substituting halides.
Acids: Hydrolysis of the Grignard reagent with water or acids yields the corresponding hydrocarbon.
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Hydrocarbons: Formed by hydrolysis of the Grignard reagent.
科学研究应用
Magnesium;1,3-diethylbenzene-2-ide;bromide is widely used in scientific research due to its versatility:
Chemistry: Essential in the synthesis of complex organic molecules.
Biology: Used in the preparation of biologically active compounds.
Medicine: Involved in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, fragrances, and other chemical products.
作用机制
The mechanism of action of magnesium;1,3-diethylbenzene-2-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms a new carbon-carbon bond, which is crucial in organic synthesis. The magnesium atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state .
相似化合物的比较
Similar Compounds
Methylmagnesium Bromide: Another Grignard reagent with a simpler structure.
Phenylmagnesium Bromide: Contains a phenyl group instead of the 1,3-diethylbenzene-2-ide group.
Ethylmagnesium Bromide: Similar but with an ethyl group instead of the diethylbenzene group.
Uniqueness
Magnesium;1,3-diethylbenzene-2-ide;bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in organic synthesis. The presence of the 1,3-diethylbenzene-2-ide group allows for unique interactions and reactions compared to simpler Grignard reagents.
属性
CAS 编号 |
63488-13-1 |
|---|---|
分子式 |
C10H13BrMg |
分子量 |
237.42 g/mol |
IUPAC 名称 |
magnesium;1,3-diethylbenzene-2-ide;bromide |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-3-9-6-5-7-10(4-2)8-9;;/h5-7H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
AIXGFMWWEZBUIE-UHFFFAOYSA-M |
规范 SMILES |
CCC1=[C-]C(=CC=C1)CC.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



